4-(Benzo[d]thiazol-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d]thiazol-2-yl)isoxazole is a heterocyclic compound that combines the structural features of both benzothiazole and isoxazole rings. Benzothiazole is known for its wide range of biological activities, while isoxazole is recognized for its therapeutic potential. The fusion of these two rings in a single molecule imparts unique chemical and biological properties, making this compound an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)isoxazole typically involves the reaction of benzothiazole derivatives with isoxazole precursors. One common method is the cyclization of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d]thiazol-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d]thiazol-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, Alzheimer’s, and diabetes.
Industry: Utilized in the development of new materials, sensors, and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of cellular processes such as DNA replication or signal transduction. The compound’s ability to bind to these targets is influenced by its structural features, which allow it to form stable complexes with the active sites of the enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-phenylisoxazole.
Uniqueness
4-(Benzo[d]thiazol-2-yl)isoxazole is unique due to its combined structural features of benzothiazole and isoxazole rings, which impart distinct chemical and biological properties. This fusion allows it to exhibit a broader range of activities compared to its individual components, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H6N2OS |
---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H6N2OS/c1-2-4-9-8(3-1)12-10(14-9)7-5-11-13-6-7/h1-6H |
InChI-Schlüssel |
QTRRVVVUIUMEKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CON=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.